Diacetylacyclovir

Catalog No.
S823303
CAS No.
75128-73-3
M.F
C12H15N5O5
M. Wt
309.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetylacyclovir

CAS Number

75128-73-3

Product Name

Diacetylacyclovir

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

InChI Key

VBHLKZHSCMQLTI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C

Synonyms

N-[9-[[2-(Acetyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide; 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine; Diacetyl Acyclovir; N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine;

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCOC(=O)C

Virology

Diacetylacyclovir is a derivative of Acyclovir (ACV), which is an effective and selective antiviral drug. It’s used to treat herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) effectively, with little effect on normal cells . The mechanism driving ACV’s ability to inhibit viral coding has been studied extensively .

Pharmacology

In pharmacology, Diacetylacyclovir is used as a prodrug that gets converted into Acyclovir in the body. It’s considered the beginning of a new era of antiviral therapy, due to its high selectivity and low cytotoxicity . Topical application of ACV is normally done via ordinary emulsion and gel .

Toxicology

The study of the toxicology of Acyclovir and the use of appropriate detection techniques to control its toxicity at safe levels are extremely important for medicine efforts and human health . Analytical methods, including spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are also highlighted .

Drug Synthesis

Diacetylacyclovir is an intermediate compound useful in the preparation of Acyclovir . A comprehensive summary of the existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, is presented to elucidate the preparation of ACV in detail .

Drug Detection

Appropriate detection techniques to control the toxicity of Acyclovir at safe levels are extremely important for medicine efforts and human health . Analytical methods, including spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are also highlighted .

Drug Purification

Diacetylacyclovir is used in the process of synthesizing and purifying Acyclovir . The diacetyl-acyclovir (DA-ACV) is hydrolyzed in the presence of potassium hydroxide to a novel potassium salt of acyclovir, acyclovir potassium enolate. The acyclovir potassium salt is converted into essentially pure acyclovir .

Diacetylacyclovir is a synthetic derivative of acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex and varicella-zoster. The chemical formula for diacetylacyclovir is C12H15N5O5C_{12}H_{15}N_{5}O_{5} . This compound features two acetyl groups attached to the acyclovir structure, which enhances its solubility and bioavailability compared to its parent compound.

Diacetylacyclovir undergoes several chemical transformations during its synthesis and application. One significant reaction involves hydrolysis, where diacetylacyclovir is treated with potassium hydroxide to yield acyclovir and its potassium salt. This reaction is crucial for activating the antiviral properties of the compound .

Another important reaction includes the alkylation of diacetyl guanine with 2-oxa-1,4-butanediol-diacetate, facilitated by p-toluenesulfonic acid as a catalyst, leading to the formation of diacetylacyclovir .

Diacetylacyclovir exhibits antiviral activity similar to that of acyclovir. It works by inhibiting viral DNA polymerase, thus preventing viral replication. The compound is selectively activated in infected cells, where it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA . This selective activation minimizes toxicity to uninfected cells, making it a valuable therapeutic agent.

The synthesis of diacetylacyclovir typically involves the following steps:

  • Preparation of Diacetyl Guanine: Guanine is reacted with acetic anhydride in an organic solvent to form diacetyl guanine.
  • Alkylation: Diacetyl guanine is then alkylated using 2-oxa-1,4-butanediol-diacetate in the presence of a catalyst.
  • Hydrolysis: The resulting diacetylacyclovir can be hydrolyzed to yield acyclovir in the presence of potassium hydroxide .

These methods not only ensure the formation of diacetylacyclovir but also enhance its yield and purity.

Diacetylacyclovir is primarily used in antiviral therapies due to its efficacy against herpes viruses. Its enhanced solubility allows for better absorption in the gastrointestinal tract when administered orally. Additionally, ongoing research explores its potential use in treating other viral infections and as a precursor for more potent antiviral agents.

Interaction studies have shown that diacetylacyclovir may interact with various enzymes involved in drug metabolism. Its pharmacokinetics can be influenced by factors such as concurrent medications that affect liver enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Diacetylacyclovir shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
AcyclovirCore structureFirst-generation antiviral; less soluble
ValacyclovirCore structureProdrug form of acyclovir; improved bioavailability
GanciclovirRelated purine analogBroader spectrum against cytomegalovirus
FamciclovirCore structureProdrug; effective against herpes zoster

Diacetylacyclovir's unique feature lies in its dual acetyl groups, which enhance solubility and potentially improve pharmacokinetic properties compared to other similar compounds .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

309.10731860 g/mol

Monoisotopic Mass

309.10731860 g/mol

Heavy Atom Count

22

UNII

U32280404H

Dates

Modify: 2023-08-15

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